CYP11B2 (Aldosterone Synthase) vs. CYP11B1 Selectivity Profile of cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one
In a comparative cell-based assay, cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one exhibited a 79-fold selectivity for CYP11B2 (aldosterone synthase) over CYP11B1, a critical advantage for minimizing off-target glucocorticoid synthesis interference [1]. The compound's IC50 for CYP11B2 was 88 nM, whereas its IC50 for CYP11B1 was 6.97 µM [1]. This selectivity is not observed in simpler N-alkyl analogs (e.g., N-methyl derivative) which often lack the necessary aromatic interactions to discriminate between the highly homologous CYP11B isoforms [2].
| Evidence Dimension | Enzyme Inhibition Selectivity (CYP11B2 vs. CYP11B1) |
|---|---|
| Target Compound Data | IC50 = 88 nM (CYP11B2); IC50 = 6.97 µM (CYP11B1) |
| Comparator Or Baseline | N-methyl-hexahydrocyclopenta[c]pyrrol-4(1H)-one (class-level inference: typical analogs exhibit poor selectivity or require extensive SAR optimization for isoform discrimination) |
| Quantified Difference | 79-fold selectivity for CYP11B2 over CYP11B1 |
| Conditions | V79 MZh cells expressing human CYP11B2 or CYP11B1; substrate: [14C]-deoxycorticosterone; incubation: 6 hrs; detection: HPTLC |
Why This Matters
Procuring this specific compound provides a validated starting point for SAR campaigns targeting CYP11B2-selective inhibition, bypassing the need for extensive preliminary screening of non-selective in-class analogs.
- [1] BindingDB. (n.d.). BDBM50078613 (CHEMBL3415168): Inhibition of human CYP11B2 and CYP11B1. BindingDB Database. View Source
- [2] Pinto-Bazurco Mendieta, M. A. E., et al. (2014). Novel Aldosterone Synthase Inhibitors with Extended Carbocyclic Skeleton by a Combined Ligand-Based and Structure-Based Drug Design Approach. Journal of Medicinal Chemistry, 57(10), 4128-4149. View Source
